molecular formula C20H19N3O5 B3475034 Ethyl 6-ethoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate

Ethyl 6-ethoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate

Cat. No.: B3475034
M. Wt: 381.4 g/mol
InChI Key: YUPBMHBOGCDTQR-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with ethoxy, nitrophenyl, and carboxylate groups, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

    Amination with 3-Nitroaniline: The amino group is introduced by reacting the quinoline derivative with 3-nitroaniline under acidic conditions.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction using ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride in hydrochloric acid.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Tin(II) chloride, hydrochloric acid.

    Substitution: Alkyl or aryl halides, potassium carbonate.

Major Products Formed

    Reduction: Formation of Ethyl 6-ethoxy-4-[(3-aminophenyl)amino]quinoline-3-carboxylate.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 6-ethoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-ethoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets in the body. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate
  • Ethyl 6-ethoxy-4-[(4-nitrophenyl)amino]quinoline-3-carboxylate
  • Ethyl 6-ethoxy-4-[(3-aminophenyl)amino]quinoline-3-carboxylate

Uniqueness

Ethyl 6-ethoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct biological activities and chemical reactivity. The presence of the nitrophenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

ethyl 6-ethoxy-4-(3-nitroanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-3-27-15-8-9-18-16(11-15)19(17(12-21-18)20(24)28-4-2)22-13-6-5-7-14(10-13)23(25)26/h5-12H,3-4H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPBMHBOGCDTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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